molecular formula C13H13NO3 B1420482 Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate CAS No. 52979-32-5

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate

Cat. No.: B1420482
CAS No.: 52979-32-5
M. Wt: 231.25 g/mol
InChI Key: UFHWJOTXZOPDAV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate is a chemical compound with the molecular formula C13H13NO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a quinoline core structure substituted with hydroxy, methyl, and carboxylate groups, making it a valuable molecule in various scientific research fields .

Scientific Research Applications

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Future Directions

The future directions for this compound are likely to be in the area of pharmaceutical research and development, given its interesting biological activities . It may also find use in the synthesis of related four-membered to seven-membered heterocycles .

Preparation Methods

The synthesis of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-hydroxyquinoline and methyl iodide.

    Reaction Conditions: The reaction is carried out under basic conditions using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 4-hydroxyquinoline is reacted with methyl iodide in the presence of potassium carbonate to form the methylated product. The reaction mixture is then heated to facilitate the formation of the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and hydroxy groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

    Esterification: The carboxylate group can be esterified with alcohols in the presence of acid catalysts to form various esters.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., sulfuric acid, hydrochloric acid), and specific temperature and pressure conditions. Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various esters.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate can be compared with other similar compounds, such as:

    4-Hydroxyquinoline: A parent compound with similar structural features but lacking the methyl and carboxylate groups.

    Methyl 4-hydroxyquinoline-2-carboxylate: Similar to the target compound but without the dimethyl substitution on the quinoline ring.

    7,8-Dimethylquinoline: A compound with dimethyl substitution but lacking the hydroxy and carboxylate groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 7,8-dimethyl-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-7-4-5-9-11(15)6-10(13(16)17-3)14-12(9)8(7)2/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHWJOTXZOPDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674801
Record name Methyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52979-32-5
Record name Methyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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